![molecular formula C9H6N3O5- B13708217 5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B13708217.png)
5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate is a chemical compound with the molecular formula C10H9N3O5 and a molecular weight of 251.2 g/mol It is a derivative of furan and pyrazole, containing both nitro and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be esterified to form the desired compound. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact and improve sustainability.
化学反応の分析
Types of Reactions
5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Formation of 5-[(4-Aminopyrazol-1-yl)methyl]furan-2-carboxylate.
Reduction: Formation of 5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting bacterial infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA and proteins, leading to antimicrobial effects . Additionally, the compound can inhibit specific enzymes involved in bacterial metabolism, further contributing to its antimicrobial activity.
類似化合物との比較
Similar Compounds
5-Nitrofuran-2-carboxylic acid: Similar structure but lacks the pyrazole moiety.
5-[(4-Nitrophenyl)methyl]furan-2-carboxylate: Contains a phenyl group instead of a pyrazole group.
5-[(4-Nitroimidazol-1-yl)methyl]furan-2-carboxylate: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate is unique due to the presence of both furan and pyrazole rings, which can confer distinct electronic and steric properties.
特性
分子式 |
C9H6N3O5- |
|---|---|
分子量 |
236.16 g/mol |
IUPAC名 |
5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C9H7N3O5/c13-9(14)8-2-1-7(17-8)5-11-4-6(3-10-11)12(15)16/h1-4H,5H2,(H,13,14)/p-1 |
InChIキー |
IBTMBLNQUGWDNZ-UHFFFAOYSA-M |
正規SMILES |
C1=C(OC(=C1)C(=O)[O-])CN2C=C(C=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


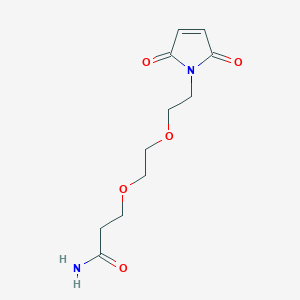
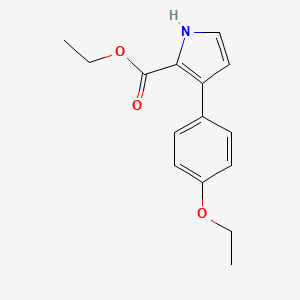
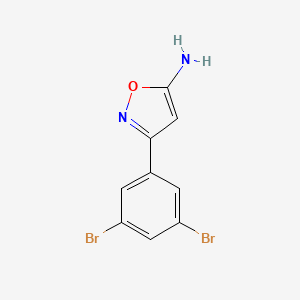
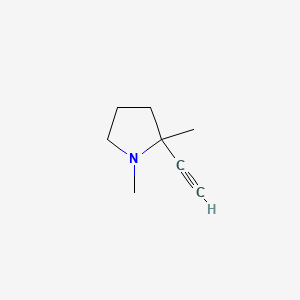

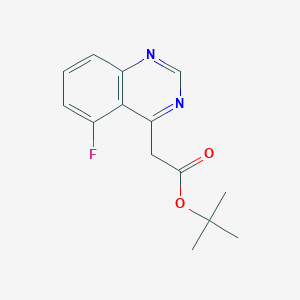


![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propanoic acid](/img/structure/B13708210.png)


![Bis[(2-bromophenyl)thio]methane](/img/structure/B13708234.png)


